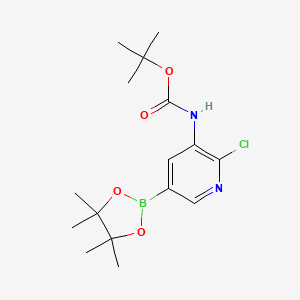

tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Description

This compound is a pyridine-based boronate ester featuring a tert-butyl carbamate group, a chlorine substituent at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5 of the pyridine ring. Its molecular formula is C₁₆H₂₃BClN₂O₄ (calculated based on analogs in ). The chlorine and boronate groups make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

tert-butyl N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCJCQYMGIIITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694499 | |

| Record name | tert-Butyl [2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246184-56-4 | |

| Record name | tert-Butyl [2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction serves as the cornerstone for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety to halogenated pyridine precursors. In a representative procedure, tert-butyl (2-chloro-5-(trifluoromethanesulfonyloxy)pyridin-3-yl)carbamate undergoes transmetallation with bis(pinacolato)diboron (B2Pin2) in the presence of palladium catalysts. A dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) complex (Pd(dppf)Cl2) catalyzes this transformation at 80°C in 1,4-dioxane, achieving yields up to 70% after 18 hours. Key variables include:

-

Catalyst loading : 3 mol% Pd(dppf)Cl2 optimizes turnover without promoting side reactions.

-

Base selection : Potassium acetate (KOAc) neutralizes triflic acid byproducts, preventing catalyst poisoning.

-

Solvent effects : Polar aprotic solvents like dioxane enhance boron reagent solubility while stabilizing the palladium intermediate.

A comparative analysis of solvent systems reveals that dimethylformamide (DMF) reduces yields to 41% due to competitive coordination with the palladium center, whereas toluene/ethanol mixtures improve selectivity in subsequent Suzuki couplings.

Sequential Functionalization of Pyridine Scaffolds

Chlorination-Borylation Cascades

Multi-step syntheses often begin with chlorination of hydroxylated pyridine derivatives. For instance, tert-butyl (5-hydroxypyridin-3-yl)carbamate reacts with phosphorus oxychloride (POCl3) at 110°C to install the 2-chloro substituent. Subsequent protection of the hydroxyl group as a triflate (using triflic anhydride) enables Miyaura borylation under conditions similar to Section 1.1. This approach avoids overhalogenation and preserves the carbamate’s integrity.

Carbamate Installation via Schotten-Baumann Reaction

Introducing the tert-butoxycarbonyl (Boc) group after boronylation prevents boronate ester hydrolysis during protection steps. In optimized protocols, 2-chloro-5-boronic acid pinacol ester pyridin-3-amine reacts with di-tert-butyl dicarbonate (Boc2O) in a biphasic water/dichloromethane system. Triethylamine catalyzes the reaction at 0°C, achieving >90% conversion within 2 hours.

Optimization of Cross-Coupling Conditions

Suzuki-Miyaura Coupling for Intermediate Elaboration

Post-borylation, the boronate ester participates in Suzuki couplings to construct biaryl systems. A representative transformation couples tert-butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate with 1-[4-(4-amino-3-bromophenyl)piperidin-1-yl]ethanone. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in a toluene/ethanol/water mixture (2:1:3 v/v) at 80°C for 4.5 hours delivers the coupled product in 93% yield.

Table 1: Comparative Yields in Suzuki Coupling Reactions

| Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | Toluene/EtOH/H2O | 80 | 4.5 | 93 |

| Pd(dppf)Cl2 | Dioxane/H2O | 100 | 12 | 78 |

| Pd(OAc)2/XPhos | THF/H2O | 90 | 6 | 65 |

The table highlights Pd(PPh3)4’s superiority in coordinating electron-deficient aryl bromides, while bulky ligands like XPhos hinder reactivity with sterically hindered partners.

Purification and Characterization Protocols

Chromatographic Separation

Crude reaction mixtures undergo flash chromatography on silica gel with gradient elution (cyclohexane:ethyl acetate 100:0 to 96:4). The boronate ester’s lipophilic nature necessitates higher hydrocarbon fractions, while polar byproducts elute with ethyl acetate.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl3): δ 1.38 (s, 9H, Boc CH3), 3.89 (d, J = 2.23 Hz, 2H, pyridine-CH2), 6.55 (br s, 1H, NH).

-

LC-MS : m/z 422.2 [M+Na]+ confirms molecular ion formation without fragmentation.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes several types of chemical reactions:

Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron or nitrogen atoms.

Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and coupling reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Oxidizing and Reducing Agents: For altering the oxidation state of the compound.

Major Products

Scientific Research Applications

tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Boronate Esters

a) tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 910462-31-6, )

- Structure : Boronate at position 5, carbamate at position 2 (vs. target compound: Cl at 2, carbamate at 3).

- Synthesis : Prepared via Boc protection of pyridin-2-amine followed by boronate ester introduction (44% yield) .

- Applications : Used in cross-coupling reactions; lacks chloro substituent, reducing steric hindrance compared to the target compound.

b) tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 2716849-15-7, )

- Structure : Chloro at position 3, carbamate at 2 (vs. target: Cl at 2, carbamate at 3).

- Safety : Requires precautions against heat/moisture (H315, H319 hazards) .

c) tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate ()

Heterocyclic Variants

a) Thiazole-Based Carbamates ()

- Example : tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate.

- Key Difference : Thiazole core instead of pyridine; alters electronic properties and binding affinity in biological systems .

b) Phenylpropyl Boronate Carbamates ()

- Example : (R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate.

- Application: Used in asymmetric synthesis; non-aromatic boronates offer distinct reactivity .

Physical and Chemical Properties

Biological Activity

tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 353.65 g/mol. The structure features a pyridine ring substituted with a chloro group and a carbamate moiety, which is linked to a dioxaborolane group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming stable complexes with biomolecules. This characteristic is crucial for its role in drug design and development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that related compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are often mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .

- In vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and improved survival rates compared to control groups .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies report that it exhibits activity against various bacterial strains, making it a candidate for further development in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Study on Anticancer Effects : A recent publication highlighted the effectiveness of a structurally similar compound in targeting breast cancer cells. The study demonstrated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at low concentrations, suggesting potential for therapeutic applications in infectious diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅BClN₂O₄ |

| Molecular Weight | 353.65 g/mol |

| CAS Number | 330794-10-0 |

| Anticancer Activity | Significant (in vitro) |

| Antimicrobial Activity | Effective against S. aureus |

| Recommended Dosage | Under investigation |

Q & A

Q. What are the key steps in synthesizing this compound?

The synthesis typically involves:

- Step 1: Functionalization of a pyridine core with chlorine and boronate ester groups under controlled conditions.

- Step 2: Introduction of the tert-butyl carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Key Conditions:

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Reactions often proceed at 0–25°C to avoid side reactions .

Q. What analytical techniques confirm purity and structural integrity?

Q. What safety precautions are critical during handling?

Q. How is this compound used in cross-coupling reactions?

The boronate ester moiety enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in drug discovery. Example protocol:

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

| Factor | Optimization Strategy | Evidence |

|---|---|---|

| Solvent Choice | Use THF for better boronate stability | |

| Catalyst | Add CuI or Pd catalysts for efficiency | |

| Temperature | Maintain ≤25°C to prevent carbamate hydrolysis |

Q. How to resolve contradictions in reported synthetic methodologies?

- Issue: Discrepancies in regioselectivity during pyridine functionalization.

- Solution: Validate via DFT calculations to predict reactive sites or use in situ IR to monitor intermediates .

Q. How does computational modeling enhance understanding of reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.